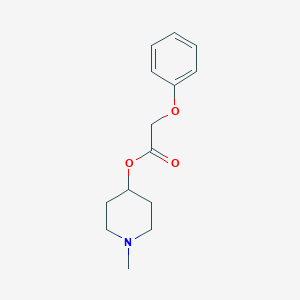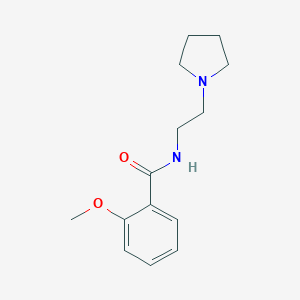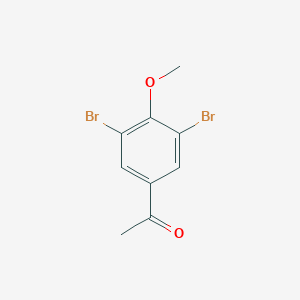
1-(3,5-Dibromo-4-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dibromo-4-methoxyphenyl)ethanone is a chemical compound that belongs to the class of organic compounds known as benzoyl derivatives. It is commonly used in scientific research as a starting material for the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dibromo-4-methoxyphenyl)ethanone is not well understood. However, it is believed that the compound exerts its biological activity by interacting with cellular targets and modulating their function.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(3,5-Dibromo-4-methoxyphenyl)ethanone are not well characterized. However, studies have reported that the compound exhibits antitumor, antiviral, antifungal, and antibacterial activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3,5-Dibromo-4-methoxyphenyl)ethanone in lab experiments is its versatility as a starting material for the synthesis of various compounds. Additionally, the compound is relatively easy to synthesize and purify. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the use of 1-(3,5-Dibromo-4-methoxyphenyl)ethanone in scientific research. One potential direction is the synthesis of novel benzoylphenylurea and benzoylthiourea derivatives that exhibit improved biological activity. Additionally, the compound could be used as a starting material for the synthesis of other classes of compounds that exhibit biological activity. Finally, further studies are needed to elucidate the mechanism of action of 1-(3,5-Dibromo-4-methoxyphenyl)ethanone and to better understand its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 1-(3,5-Dibromo-4-methoxyphenyl)ethanone involves the reaction of 3,5-dibromo-4-methoxybenzoyl chloride with ethyl acetate in the presence of a base such as sodium hydroxide. The reaction proceeds through an acylation reaction, where the acyl chloride reacts with the ethyl acetate to form the desired product. The reaction is typically carried out under reflux conditions for several hours, and the product is purified by recrystallization.
Applications De Recherche Scientifique
1-(3,5-Dibromo-4-methoxyphenyl)ethanone is widely used in scientific research as a starting material for the synthesis of various compounds. It is commonly used in the synthesis of benzoylphenylurea derivatives, which have been shown to exhibit antitumor and antiviral activities. Additionally, it is used in the synthesis of benzoylthiourea derivatives, which have been reported to exhibit antifungal and antibacterial activities.
Propriétés
Numéro CAS |
79324-79-1 |
|---|---|
Nom du produit |
1-(3,5-Dibromo-4-methoxyphenyl)ethanone |
Formule moléculaire |
C9H8Br2O2 |
Poids moléculaire |
307.97 g/mol |
Nom IUPAC |
1-(3,5-dibromo-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Br2O2/c1-5(12)6-3-7(10)9(13-2)8(11)4-6/h3-4H,1-2H3 |
Clé InChI |
YZLSJKQCNFBAOB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)OC)Br |
SMILES canonique |
CC(=O)C1=CC(=C(C(=C1)Br)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



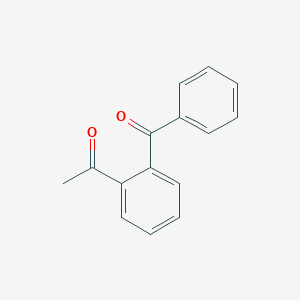
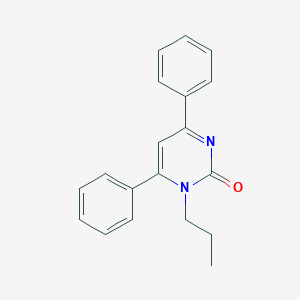
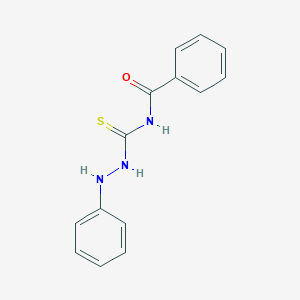
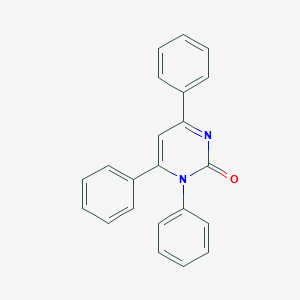
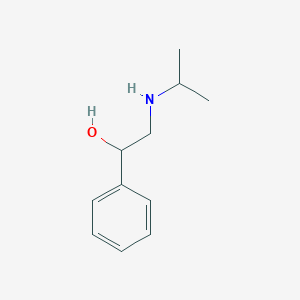
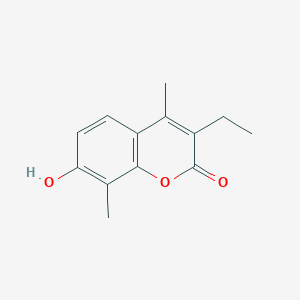
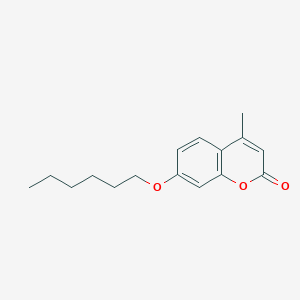
![7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B184662.png)
![5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B184664.png)
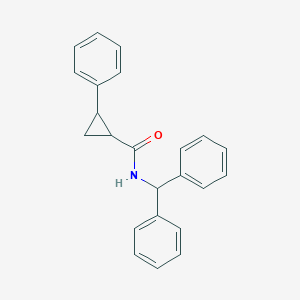
![6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184668.png)
